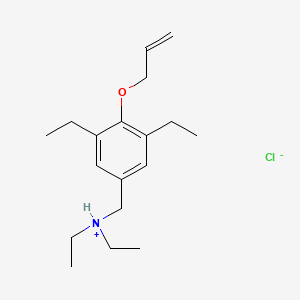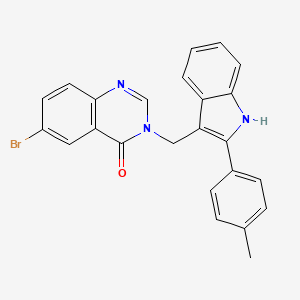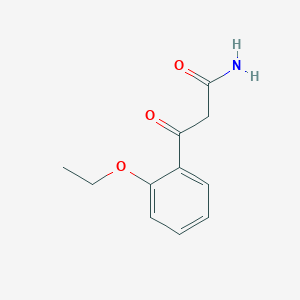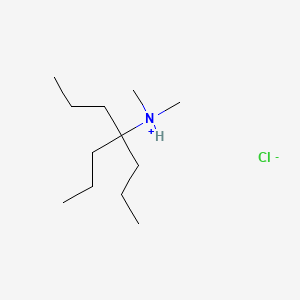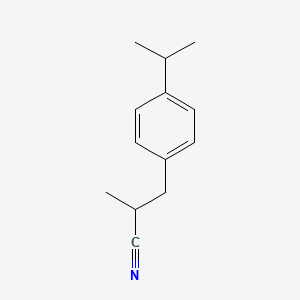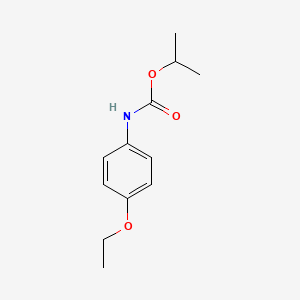
p-Ethoxycarbanilic acid isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Ethoxycarbanilic acid isopropyl ester is an organic compound with the molecular formula C12H17NO3. It is a type of ester, which are compounds commonly found in nature and used in various industrial applications. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is particularly interesting due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
p-Ethoxycarbanilic acid isopropyl ester can be synthesized through the esterification of p-ethoxycarbanilic acid with isopropyl alcohol. This reaction typically requires a catalyst, such as a mineral acid, to proceed efficiently. The general reaction can be represented as follows:
p-Ethoxycarbanilic acid+Isopropyl alcoholAcid catalystp-Ethoxycarbanilic acid isopropyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
p-Ethoxycarbanilic acid isopropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into p-ethoxycarbanilic acid and isopropyl alcohol in the presence of water and an acid or base catalyst.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
- p-Ethoxycarbanilic acid and isopropyl alcohol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
p-Ethoxycarbanilic acid isopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a chemical penetration enhancer.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the permeability of drugs through biological membranes.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of p-Ethoxycarbanilic acid isopropyl ester involves its interaction with biological membranes, enhancing the permeability of drugs and other compounds. This is achieved through the modification of lipid and protein structures within the membrane, facilitating the transport of molecules across the membrane barrier.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester with similar properties but different applications.
Methyl butanoate: Known for its fruity odor and used in flavorings.
Isopropyl acetate: Used as a solvent and in fragrances.
Uniqueness
p-Ethoxycarbanilic acid isopropyl ester is unique due to its specific chemical structure, which imparts distinct properties such as its ability to act as a chemical penetration enhancer. This makes it particularly valuable in pharmaceutical and cosmetic applications where enhanced permeability is desired.
Eigenschaften
CAS-Nummer |
73623-14-0 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
propan-2-yl N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-4-15-11-7-5-10(6-8-11)13-12(14)16-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
KOWRPDYPDOSDRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


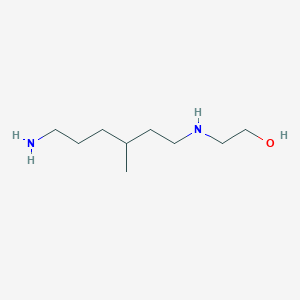
![3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane](/img/structure/B13773636.png)
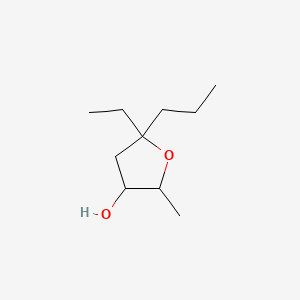
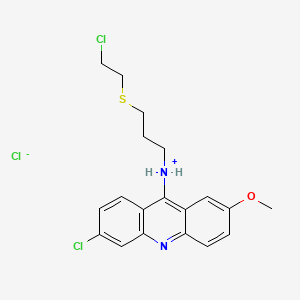
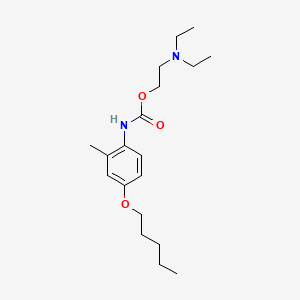
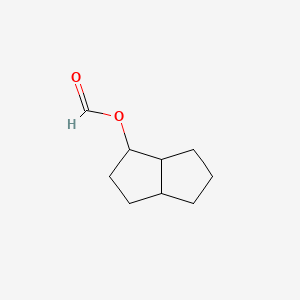
![triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide](/img/structure/B13773661.png)
